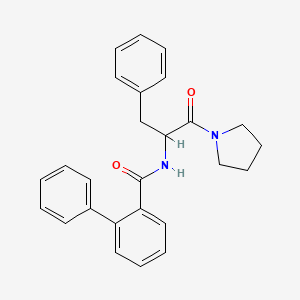
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide, also known as OPB-9195, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and mood regulation. By inhibiting FAAH, OPB-9195 can increase endocannabinoid levels and potentially provide therapeutic benefits.
Mécanisme D'action
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide can increase endocannabinoid levels, which can activate cannabinoid receptors and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has been shown to increase levels of endocannabinoids in both the brain and peripheral tissues. This can lead to activation of cannabinoid receptors, which can have a variety of effects on the body, including reducing pain and inflammation, regulating mood, and modulating immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide in lab experiments is its specificity for FAAH, which can help researchers study the role of endocannabinoids in various physiological processes. However, one limitation is that N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide may not accurately reflect the effects of endocannabinoids in vivo, as it only targets one aspect of the endocannabinoid system.
Orientations Futures
There are several potential future directions for research involving N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide. One area of interest is its potential use in treating chronic pain, as preclinical studies have shown promising results. Additionally, further research is needed to better understand the effects of N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide on the endocannabinoid system and its potential therapeutic applications in other conditions such as anxiety and inflammation.
In conclusion, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide is a small molecule inhibitor that targets the enzyme FAAH and increases endocannabinoid levels. It has shown potential therapeutic effects in preclinical studies and may have applications in treating conditions such as pain and anxiety. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide involves several steps, including the reaction of 2-phenylbenzoyl chloride with N-(1-oxo-3-phenyl-1-pyrrolidin-1-yl)propan-2-amine, followed by the addition of triethylamine and acetic anhydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide has shown promising results in reducing pain and inflammation in animal models. It has also been shown to have anxiolytic effects in mice.
Propriétés
IUPAC Name |
N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(23-16-8-7-15-22(23)21-13-5-2-6-14-21)27-24(19-20-11-3-1-4-12-20)26(30)28-17-9-10-18-28/h1-8,11-16,24H,9-10,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUBYQNMASTFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)
![Methyl 3-[(6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B7551900.png)

![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![4-[(3,4-dimethylphenyl)sulfonylamino]-N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]benzamide](/img/structure/B7551923.png)
![6-(3-methylphenyl)-3-[4-[(2-methylphenyl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7551931.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)